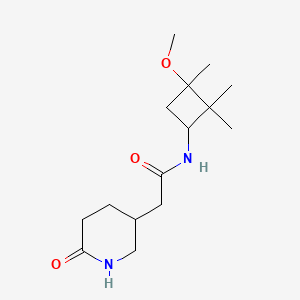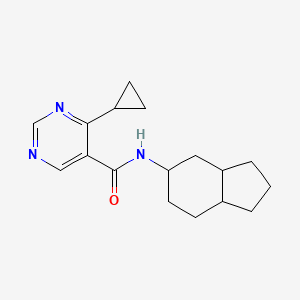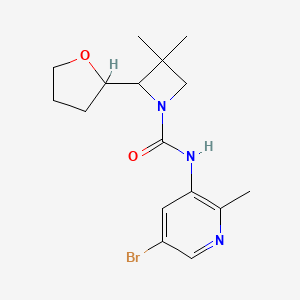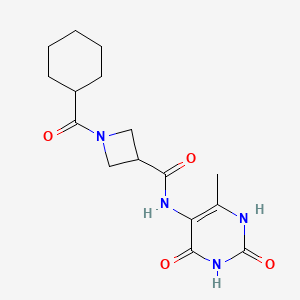
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide typically involves multiple steps, including the formation of the cyclobutyl and piperidinyl intermediates. Common synthetic routes may include:
Formation of the Cyclobutyl Intermediate: This step may involve the cyclization of a suitable precursor under specific conditions, such as the use of a strong base or acid catalyst.
Formation of the Piperidinyl Intermediate: This step may involve the synthesis of the piperidinyl ring through a series of reactions, such as amination or cyclization.
Coupling of Intermediates: The final step involves coupling the cyclobutyl and piperidinyl intermediates to form the target compound. This may require the use of coupling reagents and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity and potential therapeutic applications.
Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.
Industry: It may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide may include other cyclobutyl or piperidinyl derivatives with comparable structures and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2)11(8-15(14,3)20-4)17-13(19)7-10-5-6-12(18)16-9-10/h10-11H,5-9H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHUZLBRCOWSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)NC(=O)CC2CCC(=O)NC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-(1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]piperidin-2-one](/img/structure/B6798484.png)
![(1-Cyclobutylcyclobutyl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B6798494.png)
![(4-Cyclopropylpyrimidin-5-yl)-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6798502.png)

![N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B6798517.png)
![1-(3-Methyloxan-3-yl)-3-[5-(oxan-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B6798524.png)
![N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide](/img/structure/B6798529.png)
![2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone](/img/structure/B6798541.png)
![2-(methylsulfonylmethyl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6798543.png)

![N-(5-methylpyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798561.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B6798566.png)

![1-(cyclohexanecarbonyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]azetidine-3-carboxamide](/img/structure/B6798578.png)
